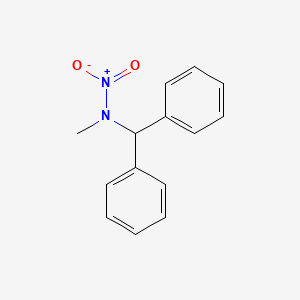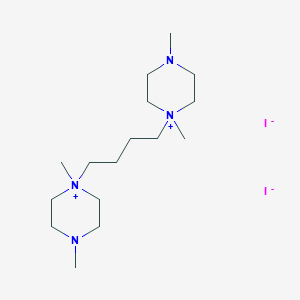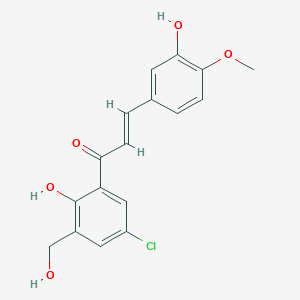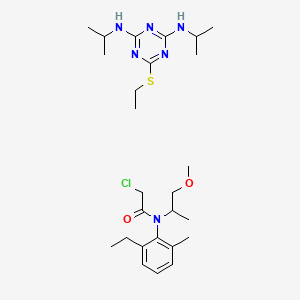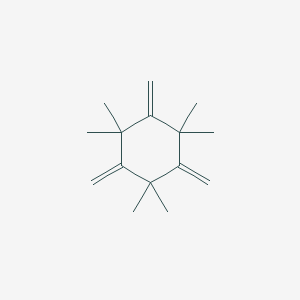
1,1,3,3,5,5-Hexamethyl-2,4,6-trimethylidenecyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3,5,5-Hexamethyl-2,4,6-trimethylidenecyclohexane is a complex organic compound with a unique structure characterized by multiple methyl groups attached to a cyclohexane ring. This compound is known for its stability and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3,5,5-Hexamethyl-2,4,6-trimethylidenecyclohexane typically involves the alkylation of cyclohexane derivatives with methylating agents under controlled conditions. The reaction is often catalyzed by strong acids or bases to facilitate the addition of methyl groups to the cyclohexane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound while maximizing production efficiency.
Chemical Reactions Analysis
Types of Reactions
1,1,3,3,5,5-Hexamethyl-2,4,6-trimethylidenecyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenating agents such as chlorine (Cl2) or bromine (Br2) are used for substitution reactions.
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
1,1,3,3,5,5-Hexamethyl-2,4,6-trimethylidenecyclohexane has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,3,3,5,5-Hexamethyl-2,4,6-trimethylidenecyclohexane involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple methyl groups allow it to fit into specific binding sites, influencing the activity of these targets and modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,1,3,3,5,5-Hexamethyltrisiloxane
- 1,2,3,4,5,6-Hexamethylcyclohexane
- 2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane
Uniqueness
1,1,3,3,5,5-Hexamethyl-2,4,6-trimethylidenecyclohexane stands out due to its unique structure with multiple methyl groups and its ability to undergo a wide range of chemical reactions. Its stability and reactivity make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
103495-77-8 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
1,1,3,3,5,5-hexamethyl-2,4,6-trimethylidenecyclohexane |
InChI |
InChI=1S/C15H24/c1-10-13(4,5)11(2)15(8,9)12(3)14(10,6)7/h1-3H2,4-9H3 |
InChI Key |
IRJXZDNRYANEBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=C)C(C(=C)C(C1=C)(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


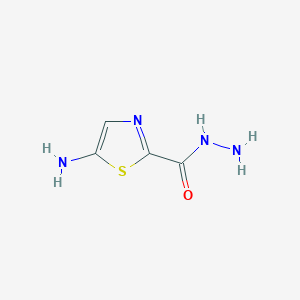
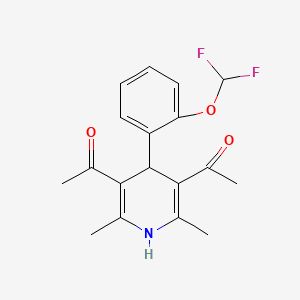
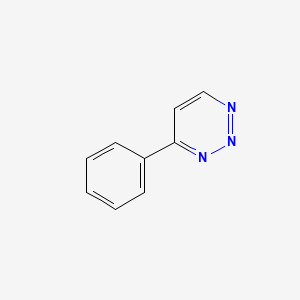
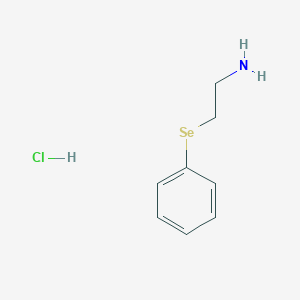
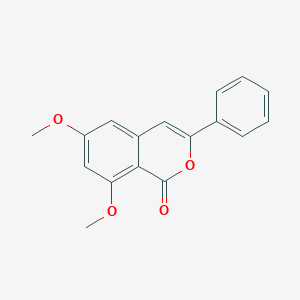
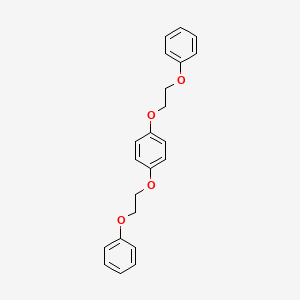
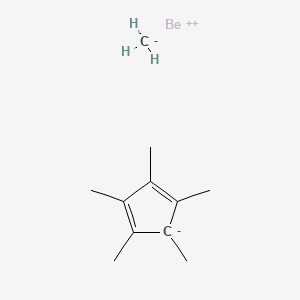

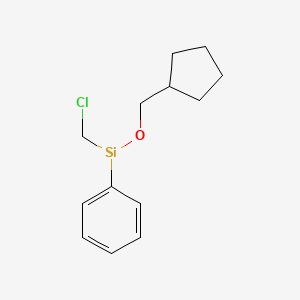
![2-[(E)-(6-Methoxy-1,3-benzothiazol-2-yl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14326522.png)
